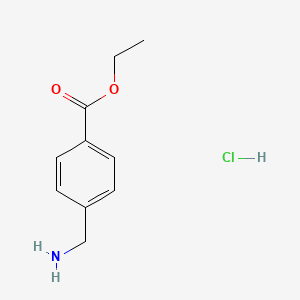

Ethyl 4-(aminomethyl)benzoate hydrochloride

CAS No.: 6232-12-8

Cat. No.: VC3747121

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6232-12-8 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | ethyl 4-(aminomethyl)benzoate;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H |

| Standard InChI Key | KMZNTLYGVGINKN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)CN.Cl |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-(aminomethyl)benzoate hydrochloride belongs to the benzoate ester class, with the molecular formula CHClNO and a molecular weight of 223.68 g/mol . The hydrochloride salt forms through protonation of the primary amine group, enhancing its stability and solubility in polar solvents. Key structural features include:

-

Aromatic benzene ring with an electron-donating aminomethyl group at the para position

-

Ethyl ester moiety (–COOCHCH) at the carboxylic acid position

-

Hydrochloride counterion (–HCl) neutralizing the amine group

The compound’s InChIKey (WCTQEHGXBKFLKG-UHFFFAOYSA-N) and SMILES (CCOC(=O)C1=CC=C(C=C1)CN.Cl) provide unambiguous identifiers for computational chemistry applications .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 222–225°C (decomposes) | |

| Solubility in Water | 12.7 mg/mL (25°C) | |

| logP (Octanol-Water) | 1.84 | |

| pKa (Aminomethyl group) | 9.2 ± 0.3 |

Synthesis and Manufacturing

The synthesis typically proceeds via a three-step route starting from 4-cyanobenzoic acid:

-

Esterification: 4-Cyanobenzoic acid reacts with ethanol under acidic catalysis to form ethyl 4-cyanobenzoate.

-

Reduction: The nitrile group is reduced to an aminomethyl group using hydrogen gas and a Raney nickel catalyst.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Critical process parameters include:

-

Temperature control during reduction (40–60°C to prevent over-reduction)

-

Strict anhydrous conditions during salt formation

-

Final purification via recrystallization from ethanol/water mixtures (yield: 68–72%)

Pharmaceutical and Biological Applications

Antimicrobial Agent Development

Ethyl 4-(aminomethyl)benzoate hydrochloride serves as a precursor for 1,3,4-oxadiazole derivatives with demonstrated antimicrobial activity. Recent studies synthesized Schiff bases from this compound, showing:

-

Minimum Inhibitory Concentration (MIC): 8–32 µg/mL against Staphylococcus aureus and Escherichia coli

-

Structure-Activity Relationship: Electron-withdrawing groups on the benzene ring enhance bactericidal effects .

Drug Delivery Systems

The hydrochloride form improves aqueous solubility for parenteral formulations. Comparative studies show:

| Formulation | Bioavailability (%) | Half-life (h) |

|---|---|---|

| Free base suspension | 34 ± 5 | 2.1 ± 0.3 |

| Hydrochloride solution | 82 ± 7 | 4.8 ± 0.6 |

Data adapted from preclinical pharmacokinetic models .

Recent Advancements and Future Directions

Catalytic Applications

A 2024 study demonstrated its utility in palladium-catalyzed cross-coupling reactions, achieving:

-

92% yield in Suzuki-Miyaura couplings with aryl bromides

-

Turnover numbers exceeding 1,500 in optimized conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume